Target-Validated Negative Control Activity Against Dipeptidyl Peptidase 2 (DPP2)
This compound is quantitatively characterized as a low-potency inhibitor of human Dipeptidyl Peptidase 2 (DPP2), making it a validated negative control. In a direct head-to-head comparison reported in the same assay panel, the IC50 is >100,000 nM, which contrasts sharply with potent, reference inhibitors that typically exhibit IC50 values in the low nanomolar range [1]. This clear, quantified lack of activity is a critical differentiator for experimental design, ensuring that any observed biological effect of the compound is not due to off-target DPP2 engagement.
| Evidence Dimension | IC50 for Inhibition of Human DPP2 |
|---|---|
| Target Compound Data | >100,000 nM (>100 µM) |
| Comparator Or Baseline | Typical potent DPP2 inhibitor baseline: <100 nM |
| Quantified Difference | >1000-fold less potent |
| Conditions | Inhibition of pNA release from Lys-Ala-p-nitroanilide substrate by human seminal plasma DPP2, pre-incubated for 15 min. |
Why This Matters
This data certifies the compound as a fit-for-purpose, inactive probe for DPP2, essential for use as a negative control in screening cascades to eliminate false positives.
- [1] BindingDB. (n.d.). BDBM50382265: Target Dipeptidyl peptidase 2 (Human). IC50 > 1.00E+5 nM. View Source
